Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate
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Overview
Description
Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate: is a compound that belongs to the class of carbamate esters Carbamates are organic compounds derived from carbamic acid (NH2COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting glyoxal with ammonia, forming glyoxaline, which is then converted to imidazolidinone.
Introduction of the Propyl Chain: The propyl chain is introduced through a series of reactions involving the addition of propyl groups to the imidazolidinone ring.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate compound with benzyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzyl { (1R)-3-oxo-1-phenyl-3- [ (5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]propyl}carbamate .
- 7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo [2,3-c]pyridazine .
- 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo [d]imidazole-4-carboxamide .
Uniqueness
Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate is unique due to its specific structure, which combines a benzyl group, an oxoimidazolidinyl moiety, and a propyl chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
benzyl N-[3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12(17-9-8-15-13(17)19)6-7-16-14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBNHPPMAVPLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CCNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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